molecular formula C24H30O3 B192621 Umbelliprenin CAS No. 23838-17-7

Umbelliprenin

Cat. No. B192621
CAS RN: 23838-17-7
M. Wt: 366.5 g/mol
InChI Key: GNMUGVNEWCZUAA-SGRLLCBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Umbelliprenin is a terpene lactone . It is a natural product found in Ferula assa-foetida, Heracleum yungningense, and other organisms . It is also a bioactive constituent from the genus Ferula and has cytotoxic and apoptotic activity in a dose- and time-dependent manner .


Synthesis Analysis

Umbelliprenin is a prenylated coumarin synthesized by various Ferula species like F. szowitsiana . It has a structure close to that of auraptene, another prenylated coumarin from Ferula species .


Molecular Structure Analysis

The molecular structure of Umbelliprenin is C24H30O3 . The only difference between Umbelliprenin and auraptene is the higher length of the 7-prenyloxy chain which contains 15 instead of 10 carbons .


Chemical Reactions Analysis

Umbelliprenin has been found to have different pharmacological effects such as cytotoxic and apoptosis inducing activities . It has been observed that Umbelliprenin and some other phytochemicals show a dose-response relationship by hormesis phenomenon .


Physical And Chemical Properties Analysis

The physical and chemical properties of Umbelliprenin include its molecular structure (C24H30O3) and its occurrence in nature, particularly in Ferula species .

Scientific Research Applications

Antitumor and Anticancer Properties

Umbelliprenin has demonstrated significant antitumor and anticancer activities. Studies have shown its effectiveness in reducing tumor size and inhibiting angiogenesis and metastasis in various cancer models, including mammary tumors, gastric cancer, lung cancer, and colorectal cancer. It functions by modulating key signaling pathways like the Wnt signaling pathway and influencing the expression of proteins associated with cancer growth and migration, such as VEGF, MMP2, MMP9, and E-Cadherin. The compound also induces apoptosis in cancer cells through activation of caspases and inhibition of Bcl-2 family proteins (Rashidi et al., 2018) (Zhang et al., 2018) (Alizadeh et al., 2018).

Immune Response Modulation

Umbelliprenin has been shown to influence the immune response, particularly in cancer models. It increases the production of IFN-γ and TNF-α, which are crucial for antitumor immune responses, while reducing the levels of IL-10 and IL-4, associated with regulatory immune responses. This modulation of the immune system suggests a potential therapeutic role for umbelliprenin in enhancing the body's natural defenses against tumors (Khaghanzadeh et al., 2014).

Anti-inflammatory Properties

Umbelliprenin has shown potent anti-inflammatory effects in various studies. It inhibits lipoxygenase, a key enzyme in the inflammatory pathway, and reduces inflammation in animal models. This property makes it a potential candidate for treating inflammatory diseases (Iranshahi et al., 2009).

Potential in Cosmetic Applications

Research has also explored the use of umbelliprenin in cosmetic applications, particularly as a skin whitening agent. It shows promise in reducing melanogenesis, which is the process responsible for skin pigmentation. This application is based on its natural occurrence in plants like Anethum graveolens and Pimpinella anisum, which are used in traditional medicine and cosmetics (Taddeo et al., 2019).

Potential in Cardiovascular Health

Studies indicate that umbelliprenin might have a role in cardiovascular health, particularly in managing hypertension. Its effects on blood pressure were observed in animal models, where it demonstrated a potential to reduce systolic and diastolic blood pressure, suggesting its use in managing conditions like hypertension (Hashemzaei, 2020).

Future Directions

Future research about Umbelliprenin could focus on further exploring its pharmacological properties, particularly its anticancer properties . Additionally, the hormesis phenomenon observed in the induction/inhibition of apoptosis by natural compounds like Umbelliprenin could be a subject of future studies .

properties

IUPAC Name

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMUGVNEWCZUAA-WOWYBKFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317603
Record name Umbelliprenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Umbelliprenin

CAS RN

23838-17-7, 532-16-1, 30413-87-7
Record name Umbelliprenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23838-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umbelliprenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umbelliprenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UMBELLIPRENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umbelliprenin
Reactant of Route 2
Reactant of Route 2
Umbelliprenin
Reactant of Route 3
Reactant of Route 3
Umbelliprenin
Reactant of Route 4
Reactant of Route 4
Umbelliprenin
Reactant of Route 5
Reactant of Route 5
Umbelliprenin
Reactant of Route 6
Umbelliprenin

Citations

For This Compound
1,430
Citations
A Shakeri, M Iranshahy, M Iranshahi - Journal of Asian natural …, 2014 - Taylor & Francis
7-Prenyloxycoumarins are a group of secondary metabolites found mainly in plants belonging to the families Rutaceae and Apiaceae. Auraptene, umbelliprenin (UM), and 7-…
Number of citations: 59 www.tandfonline.com
S Fiorito, F Preziuso, M Sharifi-Rad, L Marchetti… - Phytochemistry …, 2022 - Springer
… spp.) and Apiaceae (in particular umbelliprenin in Ferula spp.) … for auraptene and 50 years for umbelliprenin), only in the last … years for auraptene and umbelliprenin and what has been …
Number of citations: 19 link.springer.com
M Iranshahi, A Sahebkar, M Takasaki… - European Journal of …, 2009 - journals.lww.com
… These results for umbelliprenin were comparable with those … with umbelliprenin delayed the formation of papillomas compared with the positive control group. In addition, umbelliprenin …
Number of citations: 160 journals.lww.com
M Iranshahi, M Askari, A Sahebkar, LD Hadjipavlou - 2009 - sid.ir
… In the present study the inhibitory effect of umbelliprenin, as … umbelliprenin did not possess scavenging activity and anti-lipid peroxidation effect. As a prenylated coumarin, umbelliprenin …
Number of citations: 213 www.sid.ir
F Soltani, F Mosaffa, M Iranshahi, G Karimi… - Cell biology and …, 2009 - Springer
The protective properties of a prenylated coumarin, umbelliprenin (UMB), on the human lymphocytes DNA lesions were tested. Lymphocytes were isolated from blood samples taken …
Number of citations: 53 link.springer.com
I Shahzadi, Z Ali, SH Baek, B Mirza, KS Ahn - Biomedicines, 2020 - mdpi.com
Cancer is one of the greatest causes of mortality worldwide. The prevalence rates of different types of cancer is increasing around the world as well. Limitations in chemotherapy and …
Number of citations: 17 www.mdpi.com
MN Alizadeh, M Rashidi… - Iranian journal of …, 2018 - ncbi.nlm.nih.gov
… cancerous mice group treated with umbelliprenin showed a significant decrease compared … was reduced in umbelliprenin treated group. Our results showed that umbelliprenin inhibited …
Number of citations: 32 www.ncbi.nlm.nih.gov
C Barthomeuf, S Lim, M Iranshahi, P Chollet - Phytomedicine, 2008 - Elsevier
… The goal of the present study was (i) to assess the antiproliferative effect of umbelliprenin on … to compare the growth inhibitory effect of umbelliprenin and auraptene on M4Beu cells and (…
Number of citations: 124 www.sciencedirect.com
MR Khorramizadeh, Z Esmail-Nazari… - Materials Science and …, 2010 - Elsevier
… The chemical structure of umbelliprenin. In this study, umbelliprenin-coated Fe 3 O 4 MNPs … the new combination was determined to see whether umbelliprenin-coated Fe 3 O 4 MNPs is …
Number of citations: 53 www.sciencedirect.com
S Zamani Taghizadeh Rabe, M Iranshahi… - Journal of …, 2016 - Taylor & Francis
Ferula species (Apiaceae) are considered important medicinal plants. The present in vitro study sought to investigate the immunomodulatory and anti-inflammatory properties of …
Number of citations: 31 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.